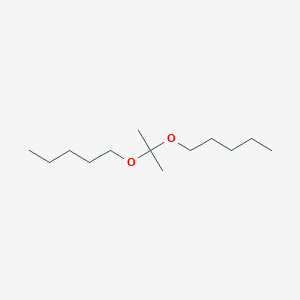
2,2-Bis(pentyloxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Bis(pentyloxy)propane is a useful research compound. Its molecular formula is C13H28O2 and its molecular weight is 216.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Electronics
One of the most promising applications of 2,2-bis(pentyloxy)propane is in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Case Study: Organic Light-Emitting Diodes (OLEDs)
Recent studies have shown that incorporating aliphatic side chains, such as those found in this compound, can enhance the solubility and processability of conjugated polymers used in OLEDs. This improvement allows for better film formation and device performance due to enhanced charge transport properties and reduced aggregation of the active materials .
Example Polymer Structure
The polymer structures designed for OLED applications often utilize compounds like this compound as side chains to improve electronic properties:
- Polymer Backbone : π-conjugated systems
- Side Chain : Aliphatic groups (e.g., pentyl groups from bis(pentyloxy)propane)
These modifications lead to improved light-emission efficiency and stability under operational conditions.
Chemical Intermediate
Another significant application of this compound is as a chemical intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, making it useful in the development of specialty chemicals.
Synthesis Applications
- Lariat Ethers : Research has indicated that derivatives of bisacylphosphinic acids can be synthesized using compounds like this compound as intermediates .
- Photoinitiators : The compound has been explored for use in photoinitiators for polymerization processes, which are critical in coatings and inks .
Surfactant Properties
Due to its amphiphilic nature—having both hydrophobic (alkyl chains) and hydrophilic (ether linkages) components—this compound exhibits surfactant properties. This makes it suitable for applications in formulations where emulsification or dispersion is required.
Application Example
- Emulsions : In cosmetic formulations or food products where stable emulsions are necessary, this compound can serve as an effective emulsifier due to its ability to lower surface tension between oil and water phases.
Properties
CAS No. |
10076-57-0 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1-(2-pentoxypropan-2-yloxy)pentane |
InChI |
InChI=1S/C13H28O2/c1-5-7-9-11-14-13(3,4)15-12-10-8-6-2/h5-12H2,1-4H3 |
InChI Key |
NWYYISOYSZWERS-UHFFFAOYSA-N |
SMILES |
CCCCCOC(C)(C)OCCCCC |
Canonical SMILES |
CCCCCOC(C)(C)OCCCCC |
Key on ui other cas no. |
10076-57-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















